molecular formula C24H20BrN3O5 B12023359 4-BR-2-(2-((4-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 2-methylbenzoate CAS No. 769149-66-8

4-BR-2-(2-((4-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 2-methylbenzoate

Cat. No.: B12023359
CAS No.: 769149-66-8
M. Wt: 510.3 g/mol
InChI Key: DHSAWCHGSKNXLQ-VULFUBBASA-N
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Description

4-BR-2-(2-((4-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 2-methylbenzoate is a complex organic compound with the molecular formula C24H20BrN3O5 and a molecular weight of 510.348 g/mol . This compound is known for its unique chemical structure, which includes a bromine atom, a methoxyaniline group, and a carbohydrazonoyl group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-2-(2-((4-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 2-methylbenzoate involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

    Formation of the Methoxyaniline Intermediate: This step involves the reaction of aniline with methoxybenzene under specific conditions to form 4-methoxyaniline.

    Bromination: The intermediate is then brominated using bromine or a bromine-containing reagent to introduce the bromine atom at the desired position.

    Carbohydrazonoyl Group Introduction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in specialized reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-BR-2-(2-((4-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

4-BR-2-(2-((4-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 2-methylbenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-BR-2-(2-((4-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-BR-2-(2-((3-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate
  • 4-BR-2-(2-((2-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 4-BR-2-(2-((3-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate

Uniqueness

4-BR-2-(2-((4-Methoxyanilino)(oxo)AC)carbohydrazonoyl)phenyl 2-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

769149-66-8

Molecular Formula

C24H20BrN3O5

Molecular Weight

510.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate

InChI

InChI=1S/C24H20BrN3O5/c1-15-5-3-4-6-20(15)24(31)33-21-12-7-17(25)13-16(21)14-26-28-23(30)22(29)27-18-8-10-19(32-2)11-9-18/h3-14H,1-2H3,(H,27,29)(H,28,30)/b26-14+

InChI Key

DHSAWCHGSKNXLQ-VULFUBBASA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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